molecular formula C12H12FN2OP B13426618 N,N'-Diphenylphosphorodiamidic fluoride CAS No. 330-08-5

N,N'-Diphenylphosphorodiamidic fluoride

Cat. No.: B13426618
CAS No.: 330-08-5
M. Wt: 250.21 g/mol
InChI Key: FPLZAICQNAEAND-UHFFFAOYSA-N
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Description

N,N’-Diphenylphosphorodiamidic fluoride is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a phosphorus atom bonded to two phenyl groups and a fluoride ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenylphosphorodiamidic fluoride typically involves the reaction of diphenylphosphorodiamidic chloride with a fluoride source. One common method is the reaction of diphenylphosphorodiamidic chloride with potassium fluoride in an aprotic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of N,N’-Diphenylphosphorodiamidic fluoride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diphenylphosphorodiamidic fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state phosphorus compounds or reduction to form lower oxidation state compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phosphorodiamidic compounds.

    Oxidation and Reduction Reactions: Products include oxidized or reduced phosphorus compounds with different functional groups.

Scientific Research Applications

N,N’-Diphenylphosphorodiamidic fluoride has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential use in modifying biological molecules and probing biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N,N’-Diphenylphosphorodiamidic fluoride involves its ability to act as a source of fluoride ions and phosphorus-containing groups. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive fluoride ion and phosphorus moiety. These interactions can lead to the modification of biological molecules and influence biochemical pathways.

Comparison with Similar Compounds

    Diphenylphosphorodiamidic Chloride: Similar in structure but contains a chloride ion instead of a fluoride ion.

    Triphenylphosphine: Contains three phenyl groups bonded to a phosphorus atom but lacks the diamidic and fluoride components.

    Phosphorodiamidic Fluoride: A simpler compound with only one phenyl group.

Uniqueness: N,N’-Diphenylphosphorodiamidic fluoride is unique due to its combination of a phosphorus atom bonded to two phenyl groups and a fluoride ion This structure imparts specific reactivity and properties that are not observed in other similar compounds

Properties

CAS No.

330-08-5

Molecular Formula

C12H12FN2OP

Molecular Weight

250.21 g/mol

IUPAC Name

N-[anilino(fluoro)phosphoryl]aniline

InChI

InChI=1S/C12H12FN2OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)

InChI Key

FPLZAICQNAEAND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)F

Origin of Product

United States

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